![molecular formula C₂₁H₂₄N₄O₂ B1147237 (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol CAS No. 905580-90-7](/img/structure/B1147237.png)
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol
Overview
Description
Intermediate in the preparation of MLN 4924.
Mechanism of Action
Target of Action
Desulfonamide MLN 4924, also known as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, primarily targets the NEDD8-activating enzyme (NAE) . NAE plays an essential role in regulating the activity of a subset of ubiquitin E3 ligases, the cullin-RING ligases (CRLs), which are responsible for regulating the destruction of many intracellular proteins .
Mode of Action
MLN 4924 is a potent and selective small molecule inhibitor of NAE . It inhibits NAE by preventing the conjugation of NEDD8 to the Cullin Ring Ligases (CRLs) . This subsequently prevents ubiquitination and proteasomal degradation of CRL substrates . In most cancer cells tested, inhibition of NAE leads to induction of DNA rereplication, resulting in DNA damage and cell death . In preclinical models of activated b cell–like (abc) diffuse large b-cell lymphoma (dlbcl), mln4924 induces an alternative mechanism of action .
Biochemical Pathways
The inhibition of NAE by MLN 4924 disrupts the neddylation cascade, a posttranslational protein modification process . This disruption leads to the accumulation of proteins that would otherwise be degraded by the ubiquitin-proteasome system . In ABC DLBCL cells, treatment with MLN4924 results in rapid accumulation of pIκBα, decrease in nuclear p65 content, reduction of nuclear factor-κB (NF-κB) transcriptional activity, and G1 arrest, ultimately resulting in apoptosis induction . These events are consistent with potent NF-κB pathway inhibition .
Pharmacokinetics
The pharmacokinetics of MLN 4924 is currently under investigation in phase 1 clinical trials . The primary objectives of these trials are to determine the maximum tolerated dose (MTD) and safety profile of MLN4924, describe the pharmacokinetics (PK) and pharmacodynamics (PD) in blood .
Result of Action
The inhibition of NAE by MLN 4924 leads to DNA damage and cell death in most cancer cells tested . In abc dlbcl cells, mln4924 induces an alternative mechanism of action, resulting in apoptosis induction . In vivo administration of MLN4924 to mice bearing human xenograft tumors of ABC- and GCB-DLBCL blocked NAE pathway biomarkers and resulted in complete tumor growth inhibition .
Action Environment
The action environment of MLN 4924 is primarily within the cell, where it interacts with NAE to inhibit the neddylation cascade . The efficacy and stability of MLN 4924 can be influenced by various environmental factors, including the presence of other drugs, the physiological state of the cell, and the specific type of cancer being treated
Biological Activity
The compound (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol (CAS: 905580-90-7) is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of neurological and pain-related pathways.
Research indicates that this compound may exhibit activity as a mixed opioid receptor modulator , specifically targeting the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). The activity profile suggests that the (4R) diastereomer demonstrates significantly higher binding affinity to MOR compared to DOR and KOR. For instance, studies have shown that the (4R) isomer has a binding affinity of approximately 0.22 nM at MOR, which is significantly lower for DOR and KOR at 9.4 nM and 68 nM , respectively .
In Vitro Studies
In vitro assays have demonstrated that the compound functions as a partial agonist at DOR and KOR, indicating its potential for modulating pain pathways without the full agonistic effects that can lead to side effects commonly associated with opioid use. The following table summarizes key findings from binding assays:
Compound | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) |
---|---|---|---|
(1S,2S,4R) | 0.22 ± 0.02 | 9.4 ± 0.8 | 68 ± 2 |
Morphine | 6.3 ± 2.5 | 171 ± 18.9 | 60.9 ± 17.3 |
This data indicates that the (1S,2S,4R) diastereomer could serve as a promising lead compound for developing new analgesics with fewer side effects than traditional opioids .
Case Studies
- Pain Management : A study explored the efficacy of various opioid peptidomimetics in managing chronic pain conditions. The results indicated that compounds structurally similar to (1S,2S,4R) showed significant antinociceptive properties in animal models .
- Neuropharmacology : Another investigation assessed the neuroprotective effects of compounds interacting with opioid receptors in neurodegenerative diseases. The findings suggested that the selective activation of MOR by compounds like (1S,2S,4R) could provide therapeutic benefits in conditions such as Alzheimer’s disease by modulating neuroinflammatory responses .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties. The presence of the indene moiety may contribute to neuronal repair mechanisms following injury, making this compound a candidate for treating neurodegenerative diseases .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is relevant for conditions such as rheumatoid arthritis and other autoimmune diseases .
Case Studies
- A study published in PubMed Central highlighted the synthesis of similar pyrrole-containing compounds that demonstrated significant anti-proliferative effects on cancer cell lines. These findings suggest that (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol could exhibit comparable effects in targeted therapies against specific cancers .
Mechanistic Insights
The mechanism of action for this compound is believed to involve the inhibition of key signaling pathways associated with cell growth and survival. By targeting these pathways, it can potentially halt the progression of tumors and reduce metastasis.
Properties
IUPAC Name |
(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPPXBPNHSWHBK-QXGSTGNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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